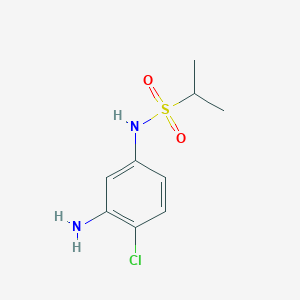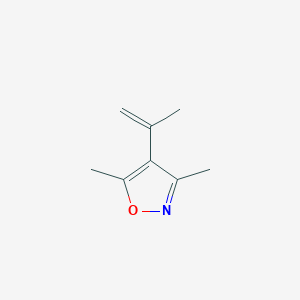
3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated ketones with hydroxylamine. The reaction typically requires a catalyst such as copper iodide (CuI) and a base like triethylamine in a solvent such as dimethylformamide (DMF). Microwave-assisted synthesis has also been reported to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted isoxazoles, depending on the reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole
- 4-Methyl-5-(prop-1-en-2-yl)isoxazole
- 3,5-Dimethyl-4-nitroisoxazole
Uniqueness
3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3,5-dimethyl-4-prop-1-en-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H11NO/c1-5(2)8-6(3)9-10-7(8)4/h1H2,2-4H3 |
InChI Key |
SDQYQZAKABWYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
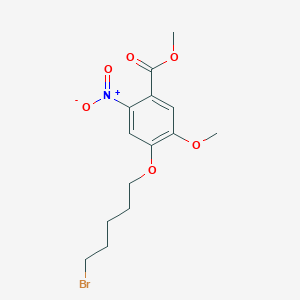
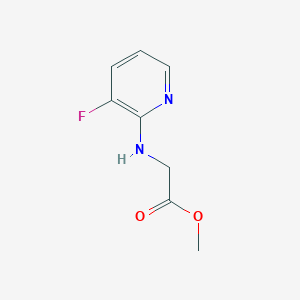
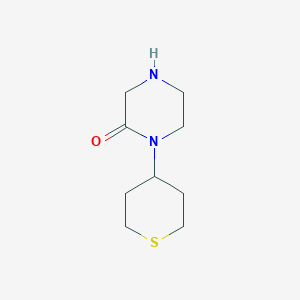


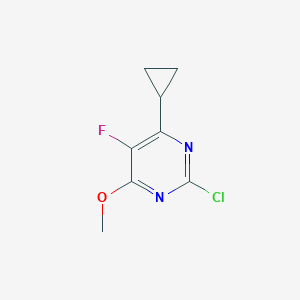
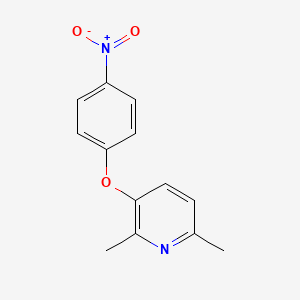
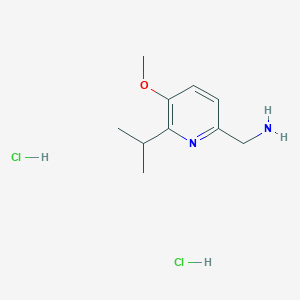
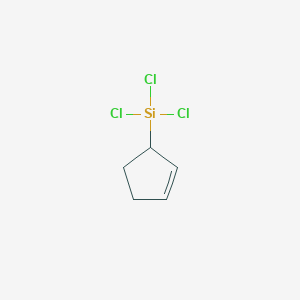
![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)
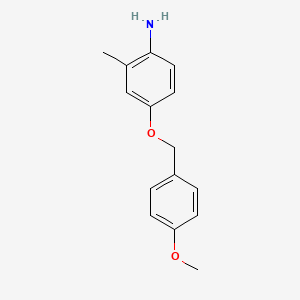
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
